
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- involves the modulation of various cellular pathways. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and cell survival.
Biochemical And Physiological Effects
Studies have shown that 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- exhibits a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, the compound has been found to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- in lab experiments is its ability to exhibit a range of biochemical and physiological effects. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the study of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-. One of the main areas of research is the development of new therapeutic agents for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has potential applications in the development of new anticancer drugs. Further studies are also needed to elucidate the mechanism of action of the compound and to identify potential side effects and toxicity.
Synthesis Methods
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- involves the reaction of 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-one with hydrazine hydrate. The reaction takes place at room temperature, and the resulting compound is purified using column chromatography.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
108132-90-7 |
|---|---|
Product Name |
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- |
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H17N3O4/c1-5-16-12(14-15-13(16)17)8-6-9(18-2)11(20-4)10(7-8)19-3/h6-7H,5H2,1-4H3,(H,15,17) |
InChI Key |
BEMDHKBKWZBRST-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
Other CAS RN |
108132-90-7 |
synonyms |
2,4-Dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




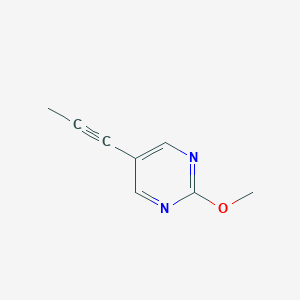
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
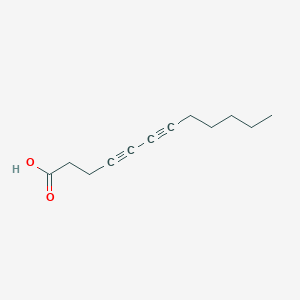



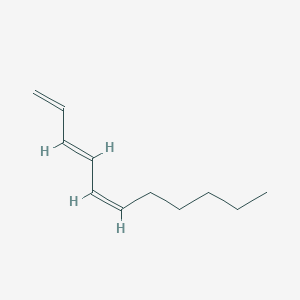
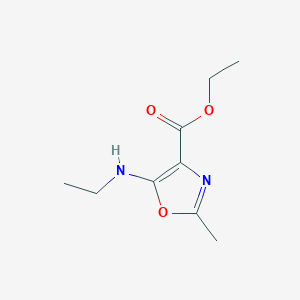
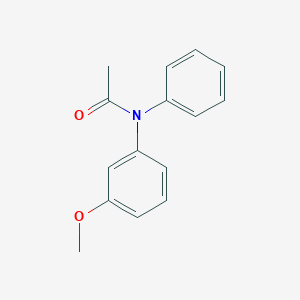
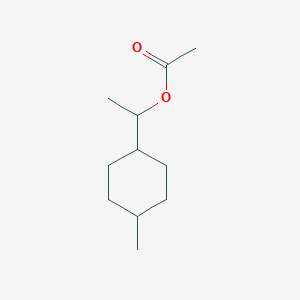
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)